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2(5H)-one

Cat. No.: B146786 Get Quote

Sotolon: Application Notes for the Food Industry
For Researchers, Scientists, and Drug Development Professionals

Introduction
Sotolon, chemically known as 3-hydroxy-4,5-dimethylfuran-2(5H)-one, is a highly potent,

chiral lactone recognized for its significant impact on the aroma and flavor of a wide range of

food products.[1][2] Its organoleptic profile is remarkably concentration-dependent, presenting

as maple syrup, caramel, or burnt sugar at lower concentrations, and shifting towards

fenugreek or curry-like notes at higher levels.[1][3] Sotolon is a key flavor compound found

naturally in foods such as fenugreek seeds, maple syrup, aged spirits like rum and sake, and

some wines.[1][3][4] This document provides detailed application notes, experimental

protocols, and quantitative data to guide the use of sotolon as a flavoring agent in the food

industry.
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Property Value Reference

Chemical Formula C6H8O3 --INVALID-LINK--

Molar Mass 128.127 g/mol --INVALID-LINK--

Appearance Colorless to yellowish liquid [3]

Boiling Point 184 °C (363 °F; 457 K) --INVALID-LINK--

Odor Threshold

Varies by enantiomer and

medium. (S)-(+)-sotolon has a

much lower threshold than (R)-

(-)-sotolon.

Organoleptic Properties and Flavor Profile
Sotolon's unique and potent aroma makes it a versatile ingredient for flavor creation. Its profile

is complex and can be described with the following descriptors depending on its concentration

and the food matrix:

Low Concentrations: Sweet, maple syrup, caramel, burnt sugar, nutty.[1][3]

High Concentrations: Fenugreek, curry, spicy.[1][3]

The two enantiomers of sotolon exhibit different sensory properties. The (S)-(+)-enantiomer is

known for its strong caramel and nutty notes, while the (R)-(-)-enantiomer is described as

having a walnut or rancid aroma. The perception threshold of (S)-sotolon is significantly lower

than that of the (R)-form.

Applications in the Food Industry
Sotolon is a valuable tool for flavorists, contributing depth and warmth to a variety of food and

beverage products.[3] It is approved for use in food and is considered safe when used in low

concentrations according to industry guidelines.[3]
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The following table provides recommended starting concentrations for sotolon in various flavor

applications. These are guidelines, and the optimal level will depend on the specific product

formulation and desired flavor profile. The levels are given in parts per million (ppm) in the final

product.

Food Category Application
Recommended Starting
Level (ppm)

Sweet Flavors Maple Syrup Flavors 20[5]

Molasses & Brown Sugar

Flavors
50[5]

Coffee Flavors 50[5]

Caramel & Toffee Flavors 30[5]

Butterscotch Flavors 10[5]

Malt & Malted Milk Flavors 10[5]

Chocolate & Cocoa Flavors 1[5]

Hazelnut & Praline Flavors 50[5]

Peanut Flavors 30[5]

Walnut Flavors 20[5]

Savory Flavors
Hydrolyzed Vegetable Protein

Flavors
1000[5]

Roast Beef Flavors 300[5]

Pork & Bacon Flavors 100[5]

Dried Mushroom Flavors 10[5]

Smoke Flavors 5[5]

Soy Sauce Flavors 3[5]

Other Licorice Flavors 100[5]
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Typical Concentrations in Food Products
The table below shows typical concentrations of sotolon found in various food and beverage

products.

Product Typical Concentration Range

Dry White Wines Can exceed 8 µg/L, considered an off-flavor[6]

Sweet Fortified Wines (e.g., Madeira) Can reach up to 2000 µg/L[7]

Aged Beers 5 to 42 µg/L[8]

Awamori (Okinawan spirit) Up to 20.5 µg/L[9]

Walnuts ~10 µg/kg

Maple Syrup 0.03-0.56 ppm[10]

Experimental Protocols
Protocol 1: Application of Sotolon in a Baked Good
(Genoise Sponge with Maple-Fenugreek Syrup)
This protocol provides a practical example of how sotolon, through the use of fenugreek, can

be incorporated into a baked good to impart a maple-like flavor.

Materials:

Cake flour

Corn starch

Ground fenugreek

Eggs

Sugar

Vanilla extract
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Butter

Water

Maple syrup

Procedure:

Genoise Sponge Preparation:

Prepare a genoise sponge batter according to a standard recipe.

Incorporate 1 teaspoon of ground fenugreek into the dry ingredients (flour and corn

starch).

Add 2 teaspoons of vanilla extract to the egg and sugar mixture before whipping.

Maple-Fenugreek Syrup Preparation:

In a saucepan, combine ¼ cup of water, ¼ cup of maple syrup, and 1 teaspoon of ground

fenugreek.

Heat the mixture until all the ingredients are dissolved.

Assembly:

After baking and leveling the genoise sponge layers, liberally brush the maple-fenugreek

syrup over each layer.

Proceed with the desired filling and frosting.

Protocol 2: Sensory Evaluation of Sotolon in a Food
Matrix
This protocol outlines a general procedure for the sensory evaluation of sotolon in a food or

beverage product.
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Objective: To determine the sensory threshold of sotolon and to characterize its flavor profile in

a specific food matrix.

Panelists: A panel of 8-10 trained sensory assessors.

Materials:

Sotolon standard solution (e.g., in ethanol or propylene glycol)

The food matrix to be tested (e.g., a base syrup, a simple bouillon, or a white wine)

Odor-free sample cups with lids

Water and unsalted crackers for palate cleansing

Procedure:

Threshold Determination (Ascending Forced-Choice Method):

Prepare a series of samples with increasing concentrations of sotolon in the food matrix.

The concentration range should bracket the expected threshold.

Present panelists with three samples at each concentration level: two blanks (food matrix

without sotolon) and one spiked sample.

Ask panelists to identify the different sample. The threshold is determined as the

concentration at which the majority of panelists can correctly identify the spiked sample.

Flavor Profile Analysis (Descriptive Analysis):

Prepare a set of samples with different, supra-threshold concentrations of sotolon in the

food matrix.

Provide panelists with a list of flavor descriptors relevant to sotolon (e.g., maple, caramel,

nutty, fenugreek, curry, burnt sugar).

Ask panelists to rate the intensity of each descriptor for each sample on a line scale.
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Analyze the data to generate a flavor profile for each concentration.

Protocol 3: Quantitative Determination of Sotolon in a
Food Matrix by LC-MS/MS
This protocol describes a method for the extraction and quantification of sotolon from a liquid

food matrix, such as wine or a beverage, using liquid chromatography-tandem mass

spectrometry (LC-MS/MS).

Materials and Reagents:

Sotolon analytical standard

Ethyl acetate

Formic acid

Ultrapure water

Methanol

Centrifuge tubes

Vortex mixer

Centrifuge

Nitrogen evaporator

LC-MS/MS system

Procedure:

Sample Preparation (Miniaturized Liquid-Liquid Extraction):

Place 15 µL of the sample and 8 mL of ethyl acetate into a 50 mL centrifuge tube.

Vortex the tube for 5 minutes and then centrifuge at 4400 rpm for 10 minutes.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146786?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Collect the upper organic phase and evaporate it to dryness under a gentle stream of

nitrogen.

Re-dissolve the residue in 1 mL of 0.1% formic acid and filter through a 0.2 µm syringe

filter.

LC-MS/MS Analysis:

Inject 5 µL of the prepared sample extract into the LC-MS/MS system.

Chromatographic Separation: Use a suitable C18 column with a gradient elution program.

A typical mobile phase could consist of water with 0.1% formic acid (A) and methanol with

0.1% formic acid (B).

Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray

ionization (ESI+) mode. Monitor the sotolon transition in Multiple Reaction Monitoring

(MRM) mode. A common transition is m/z 129.1 -> 55.1 for quantification and 129.1 ->

83.0 for identification.

Quantification:

Prepare a calibration curve using sotolon standard solutions of known concentrations.

Quantify the sotolon concentration in the samples by comparing their peak areas to the

calibration curve.
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Sample Preparation

LC-MS/MS Analysis
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Filter (0.2 µm)
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Report Results
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Caption: Workflow for the quantitative determination of sotolon in a liquid food matrix.
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Influencing Factors

Flavor Perception

Sotolon

Concentration

Food Matrix (pH, fat, protein)

Interaction with other flavor compounds
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Sweet (Maple, Caramel)
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Caption: Factors influencing the flavor profile of sotolon.
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Threshold Determination Flavor Profile Analysis

Objective: Evaluate Sotolon Sensory Properties

Select & Train Sensory Panel (8-10 assessors)

Prepare Ascending Concentration Series (Sotolon in Matrix) Prepare Supra-Threshold Samples

Present Samples (3-AFC Test)

Panelists Identify Odd Sample

Calculate Group Threshold

Present Samples with Descriptors

Panelists Rate Intensity of Descriptors

Analyze Data & Generate Flavor Profile

Click to download full resolution via product page

Caption: Flowchart for the sensory evaluation of sotolon in a food product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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